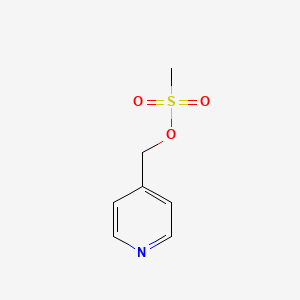

Pyridin-4-ylmethyl methanesulfonate

Beschreibung

Eigenschaften

Molekularformel |

C7H9NO3S |

|---|---|

Molekulargewicht |

187.22 g/mol |

IUPAC-Name |

pyridin-4-ylmethyl methanesulfonate |

InChI |

InChI=1S/C7H9NO3S/c1-12(9,10)11-6-7-2-4-8-5-3-7/h2-5H,6H2,1H3 |

InChI-Schlüssel |

CPINCHPMOOSKIU-UHFFFAOYSA-N |

Kanonische SMILES |

CS(=O)(=O)OCC1=CC=NC=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pyridin-4-ylmethyl methanesulfonate can be synthesized through the reaction of pyridine-4-methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods

Industrial production of pyridine-4-ylmethyl methanesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Pyridin-4-ylmethyl methanesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The pyridine ring can undergo oxidation reactions to form N-oxides.

Reduction: The compound can be reduced to form pyridine-4-ylmethyl alcohol

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed

Major Products

Wissenschaftliche Forschungsanwendungen

Pyridin-4-ylmethyl methanesulfonate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.

Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

Industry: Pyridin-4-ylmethyl methanesulfonate is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of pyridine-4-ylmethyl methanesulfonate involves the alkylation of nucleophilic sites in biomolecules. The methanesulfonate group acts as a leaving group, allowing the pyridine-4-ylmethyl moiety to form covalent bonds with nucleophiles such as amino acids, nucleotides, and other cellular components. This alkylation can lead to changes in the structure and function of the target molecules .

Vergleich Mit ähnlichen Verbindungen

Key Findings :

- Pyridin-4-ylmethyl methanesulfonate’s pyridinyl moiety enhances its leaving group ability compared to alkyl-based sulfonates like benzyl methanesulfonate. However, tosylates and triflates generally outperform it due to superior transition-state stabilization .

- The modest yield (42%) in azide formation may reflect competing side reactions or solubility limitations in DMF, a common solvent for such syntheses.

Key Findings :

- Pyridin-4-ylmethyl methanesulfonate shares handling precautions with other methanesulfonates (e.g., corrosivity) but lacks the extreme toxicity of lead methanesulfonate .

Functional Group Tolerance in Click Chemistry

Pyridin-4-ylmethyl methanesulfonate is preferred over bulkier sulfonates (e.g., tosylates) in CuAAC-driven ligand synthesis due to:

- Compatibility : Minimal steric hindrance from the pyridinyl group, enabling efficient triazole formation.

- Mild Conditions : Reactions proceed at room temperature without stringent anhydrous requirements .

In contrast, triflates may offer faster kinetics but require stricter moisture control, complicating large-scale applications.

Q & A

What synthetic methodologies are recommended for preparing Pyridin-4-ylmethyl methanesulfonate with high purity?

Basic

Pyridin-4-ylmethyl methanesulfonate is synthesized via nucleophilic substitution. A validated protocol involves reacting 4-pyridinemethanol with methanesulfonyl chloride (MsCl) in dimethylformamide (DMF) with triethylamine (NEt₃) as a base. The reaction proceeds at room temperature for 1 hour to form the methanesulfonate ester. Purification is typically achieved through recrystallization or column chromatography. Key parameters include maintaining anhydrous conditions and stoichiometric control (3:1 molar ratio of MsCl to 4-pyridinemethanol) to minimize hydrolysis .

What analytical techniques are critical for confirming the structure and purity of Pyridin-4-ylmethyl methanesulfonate?

Basic

Structural confirmation requires a combination of:

- ¹H/¹³C NMR spectroscopy : To identify characteristic peaks (e.g., pyridine protons at δ 8.5–7.5 ppm, methylsulfonate at δ 3.3–3.1 ppm).

- Infrared (IR) spectroscopy : Detection of sulfonate S=O stretches (~1350–1200 cm⁻¹).

- High-resolution electrospray mass spectrometry (HR-ESI-MS) : For exact mass determination (e.g., [M+H]⁺ = 202.03 g/mol).

- Elemental analysis : To validate C, H, N, and S content .

Purity assessment can include gas chromatography (GC) with flame ionization detection, as described for analogous methanesulfonate esters .

How can researchers optimize reaction yields and minimize by-products during synthesis?

Advanced

Yield optimization (reported at 42% in initial studies) involves:

- Temperature control : Lower temperatures (0–5°C) reduce side reactions like hydrolysis.

- Solvent selection : Anhydrous DMF or dichloromethane improves reagent stability.

- Catalytic additives : Trace iodine or molecular sieves enhance reactivity.

- Post-reaction quenching : Immediate neutralization of excess MsCl with aqueous NaHCO₃ prevents degradation .

By-products (e.g., unreacted 4-pyridinemethanol) are separable via silica gel chromatography with ethyl acetate/hexane gradients.

How should discrepancies in spectroscopic data between studies be resolved?

Advanced

Conflicting NMR or MS data may arise from solvent effects, impurities, or tautomerism. Mitigation strategies include:

- Cross-validation : Compare data with Cambridge Structural Database (CSD) entries for analogous sulfonate esters .

- Dynamic NMR experiments : Assess temperature-dependent shifts for conformational analysis.

- Isotopic labeling : Use deuterated solvents to confirm peak assignments.

- Collaborative verification : Share samples with independent labs to rule out instrument-specific artifacts .

What are the primary research applications of Pyridin-4-ylmethyl methanesulfonate in academic settings?

Basic

The compound serves as:

- Synthetic intermediate : For preparing ligands like 2,6-bis(1-(pyridin-4-ylmethyl)-1H-triazol-4-yl)pyridine, used in metallosupramolecular architectures .

- Alkylating agent : In selective functionalization of nucleophilic sites in organic synthesis.

- Model substrate : For studying sulfonate ester reactivity in nucleophilic substitution reactions .

What methodological approaches are used to assess the stability of Pyridin-4-ylmethyl methanesulfonate under varying conditions?

Advanced

Stability studies involve:

- Accelerated degradation tests : Expose the compound to heat (40–60°C), humidity (75% RH), or UV light, followed by HPLC analysis to track decomposition (e.g., hydrolysis to 4-pyridinemethanol).

- Kinetic studies : Monitor reaction rates in buffered solutions (pH 2–12) to identify degradation pathways.

- Computational modeling : Density Functional Theory (DFT) predicts bond dissociation energies and hydrolytic susceptibility .

How does the leaving-group ability of the methanesulfonate moiety influence its reactivity in coordination chemistry?

Advanced

The mesylate group’s high leaving propensity facilitates ligand substitution in metal complexes. For example, in silver(I) or iron(II) coordination, Pyridin-4-ylmethyl methanesulfonate acts as a precursor for pyridylmethyl donors, enabling rapid ligand exchange. Comparative studies with tosylates or triflates show slower kinetics, underscoring the importance of sulfonate electronics in self-assembly processes .

What safety protocols are recommended for handling Pyridin-4-ylmethyl methanesulfonate in laboratory settings?

Basic

While specific toxicity data are limited, general precautions include:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Waste disposal : Neutralize residual compound with dilute NaOH before disposal.

Analogous methanesulfonates (e.g., EMS) are mutagenic; thus, treat all derivatives with caution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.